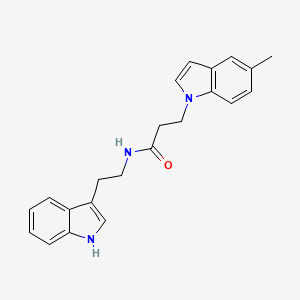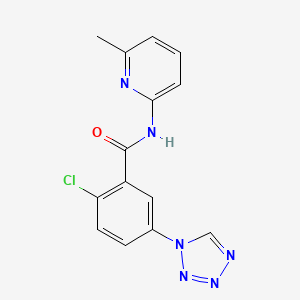![molecular formula C20H21N3O2 B12186141 2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12186141.png)
2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class. Pyridazinones are known for their diverse pharmacological activities, making them attractive candidates for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one
- 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Uniqueness
2-{[benzyl(methyl)amino]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of benzyl and methoxyphenyl groups contributes to its unique biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H21N3O2/c1-22(14-16-7-4-3-5-8-16)15-23-20(24)12-11-19(21-23)17-9-6-10-18(13-17)25-2/h3-13H,14-15H2,1-2H3 |
InChI Key |
ZQANOXUTWWFSHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12186058.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B12186066.png)

![3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B12186082.png)

![N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12186104.png)
![N-cyclopropyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B12186112.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(phenylethyl)amine](/img/structure/B12186123.png)
![[4-(3,4-dichlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12186130.png)

![N-(3-acetylphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12186138.png)
![4-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12186148.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12186151.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B12186155.png)
